Bis(4-methylphenyl)iodanium acetate
Description
Significance of Hypervalent Iodine Compounds in Modern Organic Synthesis
Hypervalent iodine compounds, particularly those in the +3 (iodine(III) or λ³-iodanes) and +5 (iodine(V) or λ⁵-iodanes) oxidation states, are prized for their role as powerful yet selective oxidizing agents. wikipedia.orgnumberanalytics.com They facilitate a wide array of chemical transformations under mild conditions, making them suitable for the synthesis of complex and sensitive molecules. numberanalytics.comarkat-usa.org Their applications are diverse, encompassing oxidations of alcohols to aldehydes and ketones, cross-coupling reactions, and the formation of carbon-heteroatom bonds. numberanalytics.com The growing interest in these reagents is also driven by their commercial availability and the development of recyclable and polymer-supported versions, aligning with the principles of green chemistry. arkat-usa.orgnih.gov
Overview of Diaryliodonium Salts as Reactive Intermediates and Reagents
Within the family of hypervalent iodine compounds, diaryliodonium salts (Ar₂IX) stand out as versatile arylating agents. nih.govdiva-portal.org These compounds, featuring two aryl groups attached to a central iodine(III) atom, are effective at transferring an aryl group to a variety of nucleophiles. nih.govdiva-portal.org This reactivity is attributed to the hypervalent nature of the iodine center, which makes one of the aryl groups a good leaving group. diva-portal.org Diaryliodonium salts can be employed in both metal-free and metal-catalyzed reactions, offering a broad scope of applications in the construction of complex organic molecules. nih.govbenthamdirect.com Their stability and ease of handling further contribute to their widespread use in synthetic chemistry. unl.edudiva-portal.org
Position of Bis(4-methylphenyl)iodonium Acetate (B1210297) as a Specific Diaryliodonium Salt
Bis(4-methylphenyl)iodonium acetate is a specific example of a symmetrical diaryliodonium salt. In this compound, two 4-methylphenyl (p-tolyl) groups are bonded to the central iodine atom, with acetate as the counter-ion. The presence of the methyl groups on the phenyl rings can influence the reactivity and solubility of the salt compared to its unsubstituted counterpart, diphenyliodonium (B167342) acetate. The acetate counter-ion can also play a role in the salt's reactivity, sometimes acting as a basic ligand to facilitate certain reactions. nih.gov
Historical Context and Evolution of Diaryliodonium Salt Research Methodologies
The first synthesis of a diaryliodonium salt was reported in 1894. wikipedia.orgacs.org However, for many years, their application in organic synthesis was limited due to the harsh conditions required for their preparation. A significant turning point came with the development of milder and more efficient synthetic methods in the late 20th and early 21st centuries. acs.orgnih.gov These advancements, including one-pot syntheses from arenes and iodoarenes, have made a wide variety of diaryliodonium salts readily accessible, fueling a surge in research into their reactivity and applications. nih.govdiva-portal.org Modern research continues to expand the utility of these reagents, with a focus on developing catalytic systems and exploring their use in novel chemical transformations. acs.orgnih.gov
Interactive Data Table: Properties of Bis(4-methylphenyl)iodonium Acetate
| Property | Value |
| Chemical Formula | C₁₆H₁₇IO₂ |
| Molecular Weight | 384.21 g/mol |
| Appearance | Solid |
| Parent Compound | Diphenyliodonium acetate |
| Key Reactive Feature | Arylating agent |
Structure
2D Structure
Properties
CAS No. |
101615-65-0 |
|---|---|
Molecular Formula |
C16H17IO2 |
Molecular Weight |
368.21 g/mol |
IUPAC Name |
bis(4-methylphenyl)iodanium;acetate |
InChI |
InChI=1S/C14H14I.C2H4O2/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;1-2(3)4/h3-10H,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
WGDUUWVROTUQMM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.CC(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bis 4 Methylphenyl Iodanium Acetate
Oxidative Coupling Strategies for Diaryliodonium Formation
The formation of the bis(4-methylphenyl)iodonium cation is typically achieved through the oxidation of an iodine(I) precursor, such as 4-iodotoluene (B166478) or elemental iodine, in the presence of an aryl coupling partner, like toluene (B28343). This process generates a highly reactive iodine(III) intermediate that undergoes electrophilic aromatic substitution to form the desired diaryliodonium salt. The choice of oxidant is critical and defines several key synthetic approaches.
Peroxide-based oxidants offer a robust and often more environmentally benign alternative to other oxidizing agents. Common examples include potassium peroxymonosulfate (B1194676) (known as Oxone®), peracetic acid, and hydrogen peroxide. diva-portal.orgbeilstein-journals.org
Oxone®: This inexpensive and versatile oxidant has been successfully employed for the synthesis of diaryliodonium salts. beilstein-journals.org In a typical procedure, an iodoarene and an arene are reacted in the presence of Oxone® and a strong acid, such as sulfuric acid. beilstein-journals.org While the direct synthesis of symmetric bis(4-methylphenyl)iodonium salts from toluene and iodine can lead to a mixture of regioisomers due to the nature of the iodination step, the method is effective for producing a range of diaryliodonium salts. beilstein-journals.org
Peracetic Acid: The use of peracetic acid (PAA) as a green and practical oxidant is particularly effective in fluoroalcohol solvents, which accelerate the formation of the iodine(III) species. This method allows for a clean, one-pot synthesis of various diaryliodonium salts from aryl iodides and arene partners in high yields and with short reaction times.
Hydrogen Peroxide: In certain systems, hydrogen peroxide can be used as the terminal oxidant, often in conjunction with an iodine source that acts as a catalyst. This approach aligns with green chemistry principles by producing water as the primary byproduct. diva-portal.org
| Starting Materials | Oxidant/Acid | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodotoluene, Toluene | Oxone® / H₂SO₄ | Acetonitrile | (4-Methylphenyl)phenyliodonium bromide | 85% | beilstein-journals.org |
| Toluene, Iodine | Oxone® / H₂SO₄ | Acetonitrile | Regioisomeric mixture of ditolyliodonium salts | N/A | beilstein-journals.org |
| Iodoarenes, Arenes (General) | Peracetic Acid / TfOH | HFIP or TFE | Diaryliodonium triflates | High Yields |
Note: The product is a related unsymmetrical salt or a mixture, illustrating the applicability and potential complexities of the method. The bromide counterion was introduced during workup.
Halogen-containing compounds can serve as precursors or oxidants in the synthesis of hypervalent iodine reagents. For instance, (dichloroiodo)arenes can be used as starting materials for ligand exchange reactions to form diaryliodonium salts. diva-portal.org Another approach involves the use of inorganic periodates, such as sodium periodate (B1199274) (NaIO₄), which are powerful oxidants capable of oxidizing iodine(I) species to the required iodine(III) state for the coupling reaction. diva-portal.orgacs.org While these methods are established in hypervalent iodine chemistry, specific documented examples detailing the synthesis of bis(4-methylphenyl)iodanium acetate (B1210297) using these particular halogen-based oxidants are not extensively covered in the retrieved scientific literature.
One of the most widely used and reliable methods for synthesizing diaryliodonium salts involves m-chloroperoxybenzoic acid (m-CPBA) as the oxidant. diva-portal.orgorganic-chemistry.org This approach typically requires a strong acid, such as trifluoromethanesulfonic acid (TfOH) or p-toluenesulfonic acid (TsOH), to facilitate the in situ generation of a highly electrophilic iodine(III) species. diva-portal.orgorganic-chemistry.org The reaction of 4-iodotoluene with toluene in the presence of m-CPBA and a suitable acid provides a direct route to the corresponding diaryliodonium salt. The choice of acid determines the resulting counterion, yielding triflates or tosylates, which are common precursors for acetate salts. diva-portal.orgorganic-chemistry.org
| Starting Materials | Oxidant/Acid | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodotoluene, Toluene | m-CPBA / TfOH | Dichloromethane | (4-Methylphenyl)phenyliodonium Triflate | 95% | |
| Toluene, Iodine | m-CPBA / TsOH | Dichloromethane | Di(4-methylphenyl)iodonium Tosylate | High Yield | organic-chemistry.org |
Counterion Exchange Procedures for Acetate Formation
The direct synthesis of diaryliodonium acetates can be challenging, and these salts are often prepared via a counterion exchange from a more readily accessible salt, such as a triflate, tosylate, or halide. The nature of the counterion is crucial as it influences the salt's solubility, stability, and reactivity in subsequent applications. nih.govresearchgate.net
Two primary methods for this exchange are prevalent:
Metathesis with a Metal Salt: A common strategy involves the reaction of a diaryliodonium halide (e.g., chloride or bromide) with silver acetate. nih.gov The precipitation of the insoluble silver halide (AgCl or AgBr) drives the reaction to completion, leaving the desired diaryliodonium acetate in solution. This method, however, requires the use of a stoichiometric amount of a heavy metal salt. nih.gov
Ion-Exchange Chromatography: A more modern and cleaner approach utilizes solid-phase ion-exchange resins. A solution of a diaryliodonium salt with a different counterion (e.g., triflate) is passed through a column packed with a resin loaded with acetate ions. The original counterions are retained by the resin, and the diaryliodonium acetate is eluted. This technique avoids the use of metal salts and can simplify product purification. researchgate.net
The synthesis of aryl(2,4,6-trimethoxyphenyl)iodonium(III) acetates has been reported, highlighting that the acetate counterion can act as a base in subsequent reactions, showcasing the importance of targeted counterion selection. researchgate.net
Green Chemistry Approaches in Bis(4-methylphenyl)iodanium Acetate Synthesis
Efforts to develop more sustainable synthetic routes for diaryliodonium salts focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. Key strategies include the use of greener oxidants like peracetic acid and hydrogen peroxide, the development of scalable electrochemical methods that avoid chemical oxidants altogether, and the use of more environmentally friendly solvents. rsc.org
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govrsc.org While microwave irradiation has been employed in reactions using diaryliodonium salts as reagents, for instance, in rapid Suzuki and Heck couplings, detailed research findings specifically documenting the synthesis of this compound or related diaryliodonium salts via microwave-assisted methods are not widely available in the reviewed literature. diva-portal.orgacs.org The application of microwave energy to the oxidative coupling step could potentially offer a more efficient and greener pathway, representing an area for future investigation.
Solvent-Free Reaction Conditions
The pursuit of green chemistry has led to the exploration of solvent-free reaction conditions for the synthesis of diaryliodonium salts. These methods aim to reduce chemical waste, minimize potential environmental impact, and in some cases, simplify product purification. While solution-based syntheses remain prevalent, studies have shown that the formation of diaryliodonium salts can proceed under solvent-free conditions, although this may sometimes result in lower yields compared to conventional methods. diva-portal.org
The development of solid-state synthesis, often facilitated by mechanochemistry, represents a significant step towards eliminating bulk solvent usage. For instance, ball-milling techniques have been successfully employed for the N-arylation of amines and nitrogen heterocycles using diaryliodonium salts in the absence of a solvent or with only a minimal amount of water. nih.gov This demonstrates the feasibility of conducting reactions with these hypervalent iodine reagents under solvent-free conditions, paving the way for the development of direct, solid-state synthesis of the salts themselves. The primary advantages of this approach include a reduction in volatile organic compounds (VOCs), potentially shorter reaction times, and the possibility of discovering unique solid-state reactivity.
Mechanochemical Synthesis Techniques
Mechanochemistry, which utilizes mechanical force from methods like ball-milling to induce chemical reactions, is an emerging and powerful tool in organic synthesis. thieme-connect.de This technique offers a sustainable alternative to traditional solvent-based methods by reducing or eliminating the need for solvents. rsc.orgrsc.orgresearchgate.net In the context of hypervalent iodine chemistry, mechanochemical methods are gaining traction.
While a specific, detailed protocol for the mechanochemical synthesis of Bis(4-methylphenyl)iodonium acetate is not yet widely published, the compatibility of diaryliodonium salts with mechanochemical conditions is well-established. For example, diaryliodonium salts have been effectively used as reagents in ball-milling for metal-free N-arylation reactions and as initiators for mechanoredox free-radical polymerizations under ultrasonic or ball-milling conditions. nih.govrsc.org These applications highlight that the structural integrity of diaryliodonium salts is maintained under the high-energy impacts of milling, suggesting that their direct synthesis via this method is a viable and promising area for future research. The process would typically involve milling an appropriate iodine(III) precursor or an aryl iodide with an oxidizing agent and the arene in a specialized milling jar, potentially with a liquid-assisted grinding (LAG) additive. thieme-connect.de
Optimization of Reaction Parameters and Yields
Key parameters that are typically optimized include:
Starting Materials and Oxidant: The synthesis can start from p-iodotoluene and toluene, or directly from molecular iodine and an excess of toluene. chemistryviews.org Meta-chloroperbenzoic acid (m-CPBA) is a commonly used and effective oxidant, though alternatives like Oxone® (2KHSO₅·KHSO₄·K₂SO₄) have also been successfully employed. researchgate.netchemistryviews.org
Acid: The reaction requires a strong acid to facilitate the electrophilic aromatic substitution step. Trifluoromethanesulfonic acid (TfOH) and p-toluenesulfonic acid (TsOH) are frequently used. researchgate.netresearchgate.net The choice and quantity of the acid can significantly impact reaction time and yield. For instance, in the synthesis of related diaryliodonium tosylates, increasing the temperature from room temperature to 40 °C dramatically decreased the reaction time, while the yield was improved by conducting the reaction at room temperature for a longer duration.
Temperature and Reaction Time: These two parameters are inversely related. Elevated temperatures can accelerate the reaction, but may also lead to the formation of byproducts. Optimization studies for the synthesis of di(4-methoxyphenyl)iodonium tosylate, a structurally similar compound, showed that a 10-minute reaction at an elevated temperature gave a 73% yield, whereas an extended reaction at room temperature improved the yield to 89%.
Counter-anion: The acetate anion in the target compound is often introduced at the final stage. Many high-yield, one-pot syntheses produce diaryliodonium salts with non-nucleophilic counter-anions like triflate (OTf⁻) or tosylate (OTs⁻), which are derived from the acid used. organic-chemistry.orgbeilstein-journals.org A subsequent anion exchange step can then be performed to introduce the acetate anion. The nature of the counter-anion is critical as it influences the salt's solubility, stability, and reactivity. beilstein-journals.org
Purification: The method of purification can affect the final yield. For many diaryliodonium salts, purification is effectively achieved by precipitation from the reaction mixture by adding a non-polar solvent like diethyl ether, which can be more efficient than chromatographic methods. diva-portal.org
A representative one-pot synthesis involves the oxidation of an aryl iodide with m-CPBA in the presence of an acid like TsOH, followed by the addition of an arene. The reaction of toluene can lead to a mixture of regioisomers, including the desired bis(4-methylphenyl)iodonium salt and the (2-methylphenyl)(4-methylphenyl)iodonium salt. Careful control of reaction conditions is necessary to maximize the formation of the desired para-substituted product.
The table below summarizes findings from optimization studies on a similar synthesis of diaryliodonium tosylates, illustrating the impact of various parameters.
| Entry | Arene | Acid (equiv.) | Temperature (°C) | Time | Yield (%) |
| 1 | Anisole (B1667542) | TsOH (5) | 40 | 10 min | 73 |
| 2 | Anisole | TsOH (5) | rt | 1 h | 89 |
| 3 | Toluene | TsOH (3) | 60 | 1 h | 61* |
| 4 | Biphenyl | TsOH (3) | 40 | 1 h | 85 |
*Yield represents a regioisomeric mixture. Data adapted from studies on the synthesis of diaryliodonium tosylates.
Mechanistic Investigations of Reactions Involving Bis 4 Methylphenyl Iodanium Acetate
Ligand Coupling Pathways in Aryl Transfer Reactions
The most prevalent mechanism for aryl transfer from diaryliodonium salts under metal-free conditions is the ligand coupling pathway. diva-portal.orgnih.gov This process is initiated by the displacement of the acetate (B1210297) anion by a nucleophile (Nu) to form a T-shaped λ³-iodane intermediate. nih.govsu.se In this intermediate, the iodine atom is hypervalent, possessing a three-center-four-electron (3c-4e) bond involving the nucleophile and one of the aryl groups in the apical positions, with the other aryl group in an equatorial position. diva-portal.orgtezu.ernet.in
The T-shaped intermediates can undergo rapid isomerization through a process known as Berry pseudorotation, which allows for the exchange of apical and equatorial ligands. nih.gov The final step of the aryl transfer is a reductive elimination, where the nucleophile and one of the equatorial aryl groups couple to form the new C-Nu bond, and the iodine is reduced from iodine(III) to iodine(I), leaving as an aryl iodide. nih.govwikipedia.org In the case of the symmetrical bis(4-methylphenyl)iodonium acetate, the reductive elimination of either p-tolyl group leads to the same arylated product and a molecule of 4-iodotoluene (B166478).
Radical versus Ionic Mechanisms in Nucleophilic Attack
While the ionic ligand coupling pathway is the most common, reactions involving diaryliodonium salts can also proceed through radical mechanisms, particularly under specific conditions. diva-portal.orgnih.gov The predominant pathway is highly dependent on the nature of the reactants and the reaction conditions.
The ionic mechanism involves the polar reaction sequence of nucleophilic attack to form the λ³-iodane intermediate, followed by reductive elimination, as described in the ligand coupling pathway. nih.govpdx.edu This is the generally accepted mechanism for most metal-free arylations with nucleophiles.
A radical mechanism , often initiated by single-electron transfer (SET), is less common but can be significant, especially in photoredox catalysis or with electron-rich arenes. diva-portal.orgnih.govmdpi.com In a SET mechanism, an electron is transferred to the diaryliodonium salt, leading to its fragmentation into an aryl radical and an aryl iodide. mdpi.comacs.org This aryl radical can then react with the nucleophile or another species in the reaction mixture. For instance, visible-light-promoted arylations often proceed via a SET from a photoexcited catalyst to the diaryliodonium salt to generate an aryl radical intermediate. mdpi.com It is noteworthy that the selectivity of aryl transfer in radical mechanisms can be opposite to that observed in ionic pathways. pdx.edu
Role of the Acetate Counterion in Reaction Mechanisms
The acetate ion itself can act as a nucleophile. While it is a relatively weak nucleophile, under certain conditions, such as elevated temperatures, it can participate in ligand coupling. For example, heating a diaryliodonium carboxylate salt under solvent-free conditions can lead to O-arylation of the carboxylate, forming an aryl ester. beilstein-journals.org This reaction proceeds via the general ligand coupling mechanism where the counterion itself is the nucleophile.
More commonly, the acetate counterion functions as a base. beilstein-journals.orgnih.gov In many arylation reactions, particularly with heteroatom nucleophiles like phenols or amines, the acetate ion can deprotonate the nucleophile, increasing its nucleophilicity and facilitating its attack on the iodonium (B1229267) center. nih.gov This base-activation role is significant in metal-free arylation reactions. For instance, in the O-arylation of phenols, the acetate ligand can act as a base to activate the phenol (B47542), positioning it for a smooth SNAr-type reaction. beilstein-journals.orgnih.gov The basicity of the acetate can be enhanced by coordination to the iodine(III) center, which in turn facilitates the deprotonation of the nucleophile. nih.gov
Reductive Elimination and Oxidative Addition Processes
Reductive elimination and oxidative addition are fundamental steps in organometallic and hypervalent iodine chemistry, and they are central to the reactivity of bis(4-methylphenyl)iodonium acetate.
Reductive Elimination is the key product-forming step in the ligand coupling pathway, where a new bond is formed between two ligands (the aryl group and the nucleophile) with a concurrent reduction in the oxidation state of the central iodine atom from +3 to +1. wikipedia.orgnih.govlibretexts.org This process is the microscopic reverse of oxidative addition. wikipedia.orglibretexts.org For the reaction to occur, the ligands to be eliminated must typically be in a cis-orientation to each other. libretexts.org
Oxidative Addition is the reverse process, and while it doesn't directly involve the starting iodonium salt, the salt itself is often used as an oxidant in catalytic cycles involving transition metals (e.g., palladium, copper). mdpi.comrsc.org In these cycles, a low-valent metal center (e.g., Pd(II)) can be oxidized to a higher valent state (e.g., Pd(IV)) by the diaryliodonium salt, which transfers an aryl group to the metal. mdpi.com This high-valent organometallic intermediate can then undergo reductive elimination to form the desired product and regenerate the low-valent metal catalyst. mdpi.com
Stereochemical and Regiochemical Control in Mechanistic Pathways
The mechanistic pathway of reactions involving diaryliodonium salts dictates the stereochemical and regiochemical outcome of the arylation.
Stereochemical control is an important consideration when either the nucleophile or the aryl group possesses a chiral center. In metal-free arylations that proceed without the loss of stereochemical integrity, the reaction mechanism typically involves a direct transfer of the aryl group where the configuration of the chiral center is retained. mdpi.comdiva-portal.org For instance, the N-arylation of amino acid derivatives with diaryliodonium salts can proceed without compromising the stereocenter of the amino acid. diva-portal.org
Regiochemical control is primarily a concern when using unsymmetrical diaryliodonium salts (Ar¹Ar²I⁺X⁻), where the key question is which aryl group (Ar¹ or Ar²) is transferred to the nucleophile. Although bis(4-methylphenyl)iodonium acetate is a symmetrical salt, understanding the principles of regioselectivity provides insight into the factors governing the reductive elimination step. The regioselectivity is generally controlled by a delicate balance of electronic and steric effects. nih.govpdx.edunih.gov
Electronic Effects : In the absence of significant steric hindrance, the more electron-deficient aryl group is preferentially transferred. diva-portal.orgpdx.edunih.gov This is because the transition state for ligand coupling has a partial negative charge that is better stabilized by an electron-withdrawing group. nih.gov
Steric Effects : When steric hindrance is a dominant factor, the less sterically hindered aryl group is often transferred. However, a phenomenon known as the "ortho effect" has been observed, where an ortho-substituted aryl group is preferentially transferred, which is rationalized by the bulkiest aryl group occupying the less crowded equatorial position in the T-shaped intermediate. nih.govtezu.ernet.in
The interplay of these effects is crucial for designing selective arylations with unsymmetrical diaryliodonium salts. The following table summarizes the general trends in regioselectivity for the arylation of various nucleophiles with unsymmetrical diaryliodonium salts.
| Nucleophile Type | Transferred Aryl Group Preference | Controlling Factor |
| O-Nucleophiles (e.g., phenols) | More electron-deficient | Electronic pdx.edu |
| N-Nucleophiles (e.g., amines, amides) | More electron-deficient or less sterically hindered | Electronic & Steric pdx.edu |
| C-Nucleophiles (e.g., enolates) | More electron-deficient or subject to "anti-ortho effect" | Electronic & Steric nih.govpdx.edu |
| S-Nucleophiles (e.g., thiols) | More electron-deficient | Electronic pdx.edu |
| Halides (e.g., fluoride) | Modest electronic and steric effects observed | Electronic & Steric pdx.edu |
Scope and Versatility of Arylation Reactions Mediated by Bis 4 Methylphenyl Iodanium Acetate
C-Arylation Reactions
C-arylation reactions are fundamental transformations in organic chemistry for the formation of C-C bonds, enabling the synthesis of complex molecular architectures. Bis(4-methylphenyl)iodonium acetate (B1210297) serves as an effective electrophilic source of the tolyl group for the arylation of various carbon nucleophiles.
The α-arylation of carbonyl compounds is a powerful tool for the synthesis of valuable building blocks. Diaryliodonium salts, including bis(4-methylphenyl)iodonium acetate, have been successfully employed for the arylation of soft carbon nucleophiles like β-keto esters and malonates. pdx.edunih.gov These reactions typically proceed under metal-free conditions, avoiding the cost and potential toxicity associated with transition metal catalysts. nih.gov
The reaction is believed to proceed through the formation of an enolate, which then attacks the iodonium (B1229267) salt. This is followed by reductive elimination to furnish the α-arylated product and an aryl iodide byproduct. The reaction tolerates a range of functional groups and can be used to generate sterically congested quaternary carbon centers. nih.gov
Table 1: Arylation of Carbonyl Compounds
| Carbonyl Compound | Arylating Agent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Diethyl malonate | Bis(4-methylphenyl)iodonium triflate | NaH | THF | Diethyl 2-(p-tolyl)malonate | 85 | pdx.edu |
| Ethyl 2-oxocyclopentanecarboxylate | Bis(4-methylphenyl)iodonium triflate | NaH | THF | Ethyl 1-(p-tolyl)-2-oxocyclopentanecarboxylate | 78 | pdx.edu |
| Dimethyl malonate | 2-Iodo-N,N-diphenylaniline derived iodonium salt | t-BuOK | Toluene (B28343) | Dimethyl 2-(2-(diphenylamino)phenyl)-2-(p-tolyl)malonate | 92 | nih.gov |
Note: While the table includes examples with the triflate counter-ion, the reactivity is expected to be similar for the acetate salt.
The direct arylation of electron-rich arenes and heteroarenes represents an efficient and atom-economical approach to biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. nih.gov Bis(4-methylphenyl)iodonium acetate can be used to arylate phenols and other electron-rich aromatic systems. nih.govorganic-chemistry.org
Palladium-catalyzed C-H arylation using diaryliodonium salts has been extensively studied. nih.gov These reactions often employ a directing group on the substrate to achieve high regioselectivity. The reaction is believed to proceed via an initial C-H activation/palladation step, followed by oxidation of the palladium(II) intermediate to a high-valent palladium(IV) species by the iodonium salt. Reductive elimination then affords the arylated product.
While diaryliodonium salts are often used as alternatives to organometallic reagents, they can also react with them. The reaction of bis(4-methylphenyl)iodonium acetate with organometallic reagents such as Grignard or organolithium reagents can lead to the formation of cross-coupled products. However, this application is less common due to the potential for competing side reactions.
N-Arylation Reactions
The formation of C-N bonds via N-arylation is a cornerstone of medicinal chemistry and materials science, as arylated amines and amides are key structural motifs in a vast array of functional molecules. nih.gov Bis(4-methylphenyl)iodonium acetate provides a valuable metal-free pathway for these transformations. diva-portal.org
The N-arylation of primary and secondary amines with diaryliodonium salts can be achieved under mild, metal-free conditions. nih.govresearchgate.net These reactions exhibit broad substrate scope, tolerating a variety of functional groups on both the amine and the diaryliodonium salt. nih.gov Both electron-rich and electron-deficient aryl groups can be effectively transferred. diva-portal.org The reaction is thought to proceed via nucleophilic attack of the amine on the iodonium salt, followed by ligand coupling.
Similarly, amides can undergo N-arylation. The chemoselectivity of O- versus N-arylation of ambident nucleophiles like amides can often be controlled by the reaction conditions. beilstein-journals.org In some cases, diaryliodonium salts can act as aryne precursors for the N-arylation of secondary amides. rsc.orgresearchgate.net
Table 2: N-Arylation of Amines and Amides
| Amine/Amide | Arylating Agent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| n-Hexylamine | Bis(4-methylphenyl)iodonium triflate | Na2CO3 | Toluene | N-(p-tolyl)-n-hexylamine | 85 | nih.gov |
| Piperidine | Bis(4-methylphenyl)iodonium triflate | Na2CO3 | Toluene | 1-(p-tolyl)piperidine | 92 | nih.gov |
| Aniline | 2-(Trimethylsilyl)phenyl triflate | CsF | MeCN | Diphenylamine | 92 | nih.gov |
Note: The table includes examples with different counter-ions and silylaryl triflates, illustrating the general reactivity pattern.
Diaryliodonium salts are powerful reagents for the synthesis of nitrogen-containing heterocycles. chemistryviews.org They can be employed in intramolecular cyclization reactions to construct various heterocyclic scaffolds. For instance, the intramolecular N-arylation of suitably substituted diaryliodonium salts can lead to the formation of indolines. nih.gov
Furthermore, intermolecular reactions involving diaryliodonium salts have been utilized in the synthesis of heterocycles like indoles and pyridines. acs.orgorgsyn.org Copper-catalyzed transformations of diaryliodonium salts derived from o-iodoanilines with indoles can afford indolo[2,3-b]indoles. chemistryviews.org The synthesis of substituted pyridines can also be achieved through various strategies involving diaryliodonium reagents. orgsyn.orgresearchgate.net
Table 3: Synthesis of Nitrogen-Containing Heterocycles
| Starting Material(s) | Arylating Agent/Precursor | Catalyst/Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indole | Mesityl(phenyl)iodonium triflate | Pd(OAc)2 | 2-Phenylindole | 10-39 | acs.org |
| 2-(2-Bromophenyl)ethyl alcohol derived stannane (B1208499) and hydroxylamine (B1172632) derivative | Koser's reagent | TBAF | N-Benzyloxyindoline | - | acs.org |
| o-Iodoaniline derived diaryliodonium salt and indole | - | Cu(OTf)2, 2,6-di-tert-butylpyridine, I2, Cs2CO3 | Indolo[2,3-b]indole derivative | Good | chemistryviews.org |
O-Arylation Reactions
The formation of a carbon-oxygen bond through arylation is a fundamental transformation in organic chemistry, leading to the synthesis of diaryl ethers and aryl esters, which are prevalent in many biologically active molecules and materials. beilstein-journals.org
Arylation of Alcohols and Phenols
The O-arylation of alcohols and phenols using diaryliodonium salts is a well-established method for the synthesis of diaryl ethers. beilstein-journals.org Research on related diaryliodonium acetates, such as TMP-iodonium(III) acetates (where TMP is 2,4,6-trimethoxyphenyl), has shown high efficiency in the O-arylation of phenols. In these cases, the acetate anion is believed to assist in the deprotonation of the phenol (B47542), thereby increasing its nucleophilicity and facilitating the aryl transfer. beilstein-journals.org This suggests that bis(4-methylphenyl)iodonium acetate would be a competent reagent for such transformations. The general reaction involves the treatment of an alcohol or phenol with the diaryliodonium salt, often in the presence of a base.
General Reaction Scheme for O-Arylation of Phenols:
Ar-OH + (4-MeC₆H₄)₂I⁺OAc⁻ → Ar-O-(4-MeC₆H₄) + 4-MeC₆H₄I + HOAc
While specific examples with bis(4-methylphenyl)iodonium acetate are not readily found, the following table illustrates the types of transformations possible based on studies with analogous diaryliodonium salts.
| Substrate (Phenol) | Arylating Agent | Product (Diaryl Ether) | Yield (%) |
| Phenol | Diphenyliodonium (B167342) Triflate | Diphenyl ether | High |
| 4-Methoxyphenol | Diphenyliodonium Triflate | 4-Methoxydiphenyl ether | High |
| 2-Naphthol | Diphenyliodonium Triflate | 2-Phenoxynaphthalene | Moderate |
This table is illustrative and based on the general reactivity of diaryliodonium salts, not specific data for Bis(4-methylphenyl)iodonium acetate.
Arylation of Carboxylic Acids and Esters
The O-arylation of carboxylic acids provides a direct route to aryl esters, which are important intermediates in organic synthesis. Diaryliodonium salts have been successfully employed for this transformation, often under metal-free conditions. tezu.ernet.in The reaction of a carboxylic acid with bis(4-methylphenyl)iodonium acetate would be expected to yield the corresponding 4-methylphenyl ester. This method can be particularly useful for the esterification of thermally sensitive substrates due to the mild reaction conditions that are often possible. nih.gov
General Reaction Scheme for O-Arylation of Carboxylic Acids:
R-COOH + (4-MeC₆H₄)₂I⁺OAc⁻ → R-COO-(4-MeC₆H₄) + 4-MeC₆H₄I + HOAc
Detailed research findings specifically employing bis(4-methylphenyl)iodonium acetate are limited. However, studies on other diaryliodonium salts demonstrate the feasibility of this reaction with a variety of carboxylic acids.
| Substrate (Carboxylic Acid) | Arylating Agent | Product (Aryl Ester) | Yield (%) |
| Benzoic Acid | Diphenyliodonium Triflate | Phenyl benzoate | High |
| Acetic Acid | Diphenyliodonium Triflate | Phenyl acetate | Moderate |
| p-Toluic Acid | Bis(4-methoxyphenyl)iodonium diacetate | 4-Methoxyphenyl p-toluate | Moderate |
This table is illustrative and based on the general reactivity of diaryliodonium salts, not specific data for Bis(4-methylphenyl)iodonium acetate.
S-Arylation Reactions
The construction of carbon-sulfur bonds is of significant interest due to the prevalence of aryl sulfides in pharmaceuticals, agrochemicals, and materials science. researchgate.net
Arylation of Thiols and Thiophenols
Diaryliodonium salts are effective reagents for the S-arylation of thiols and thiophenols, leading to the formation of diaryl sulfides and alkyl aryl sulfides. researchgate.netrsc.org These reactions are typically carried out under basic conditions to generate the thiolate anion, which then acts as the nucleophile. researchgate.net It is anticipated that bis(4-methylphenyl)iodonium acetate would readily participate in such reactions, transferring a 4-methylphenyl group to a sulfur nucleophile.
General Reaction Scheme for S-Arylation of Thiols:
R-SH + (4-MeC₆H₄)₂I⁺OAc⁻ → R-S-(4-MeC₆H₄) + 4-MeC₆H₄I + HOAc
Research has demonstrated the S-arylation of a broad range of thiols using various diaryliodonium salts, suggesting a wide scope for this transformation. researchgate.netresearchgate.net
| Substrate (Thiol) | Arylating Agent | Product (Aryl Sulfide) | Yield (%) |
| Thiophenol | Diphenyliodonium Triflate | Diphenyl sulfide | High |
| 4-Chlorothiophenol | Diphenyliodonium Triflate | 4-Chlorophenyl phenyl sulfide | High |
| Benzyl Mercaptan | Diphenyliodonium Triflate | Benzyl phenyl sulfide | Moderate |
This table is illustrative and based on the general reactivity of diaryliodonium salts, not specific data for Bis(4-methylphenyl)iodonium acetate.
Formation of Sulfur-Containing Compounds
Beyond simple thiols, diaryliodonium salts can be used to arylate other sulfur-containing nucleophiles. For instance, the arylation of thioamides has been reported, which can lead to either S-arylation or N-arylation depending on the substrate and reaction conditions. diva-portal.org The reaction of bis(4-methylphenyl)iodonium acetate with such substrates could provide access to a variety of sulfur-containing aromatic compounds.
Other Heteroatom Arylation Reactions (e.g., P, Se)
The scope of arylation reactions with diaryliodonium salts extends to other heteroatoms, although these are less commonly reported than O- and S-arylation.
The P-arylation of phosphines and other phosphorus nucleophiles using diaryliodonium salts can provide access to arylphosphonium salts and other organophosphorus compounds. These reactions are valuable for the synthesis of ligands for catalysis and other applications.
Similarly, Se-arylation of selenols and other selenium nucleophiles with diaryliodonium salts would be expected to form aryl selenides. These compounds are of interest in materials science and as intermediates in organic synthesis.
While the general reactivity of diaryliodonium salts suggests that bis(4-methylphenyl)iodonium acetate could be used for P- and Se-arylation, specific research findings for this particular reagent are scarce in the reviewed literature.
Chemoselectivity and Functional Group Tolerance Studies
The successful application of arylation reactions in complex molecule synthesis hinges on the chemoselectivity of the reagents and their tolerance towards a wide array of functional groups. While specific, detailed studies focusing exclusively on the chemoselectivity and functional group tolerance of bis(4-methylphenyl)iodonium acetate are not extensively documented in the surveyed literature, the broader class of diaryliodonium salts, to which it belongs, has been the subject of significant investigation. The principles governing the reactivity of these salts provide a strong framework for understanding the expected behavior of the title compound.
In metal-free arylations, the chemoselectivity of unsymmetrical diaryliodonium salts is a nuanced interplay of electronic and steric factors. nih.gov Generally, the more electron-deficient of the two aryl groups is preferentially transferred to the nucleophile. blucher.com.br However, the presence of substituents at the ortho position of one of the aryl rings can reverse this trend, leading to the selective transfer of the more sterically hindered group, a phenomenon sometimes referred to as the "ortho effect".
The counter-ion of the diaryliodonium salt is not always a passive spectator and can significantly influence the reaction's outcome. nih.gov For instance, fluoride (B91410) anions have been shown to act as internal bases, activating protic nucleophiles like phenols and facilitating the arylation reaction. nih.govrsc.org In some metal-catalyzed processes, weakly coordinating anions such as tetrafluoroborate (B81430) have been found to be more effective. mdpi.com One study highlighted that the combination of a trimethoxyphenyl (TMP) auxiliary group and an acetate anion in an iodonium salt can synergistically enhance reactivity in the O-arylation of phenols, suggesting an active role for the acetate ion. beilstein-journals.org
Diaryliodonium salts are recognized for their compatibility with a diverse range of functional groups, which underscores their utility in late-stage functionalization of complex molecules. mdpi.com While a comprehensive table detailing the functional group tolerance specifically for bis(4-methylphenyl)iodonium acetate cannot be constructed from the available literature, studies on analogous diaryliodonium salts have demonstrated successful arylations in the presence of various functionalities.
General Functional Group Tolerance in Diaryliodonium Salt-Mediated Arylations:
| Functional Group Class | Tolerance | Notes |
| Halogens (F, Cl, Br) | Generally Tolerated | Halogenated arenes can be successfully arylated, and these groups are often retained in the product. mdpi.combeilstein-journals.org |
| Ethers (e.g., -OCH3) | Generally Tolerated | Methoxy (B1213986) and other ether functionalities are well-tolerated. nih.gov |
| Esters | Generally Tolerated | Ester groups typically remain intact during arylation reactions. mdpi.com |
| Amides | Generally Tolerated | Amide functionalities are generally compatible with the reaction conditions. beilstein-journals.org |
| Nitriles | Generally Tolerated | The cyano group is often well-tolerated in arylation reactions with diaryliodonium salts. mdpi.com |
| Nitro Groups | Generally Tolerated | Nitroarenes can be synthesized and are stable under many arylation conditions. acs.org |
| Aldehydes | Variable | Aldehydes can be sensitive under certain reaction conditions but have been tolerated in some cases. mdpi.com |
| Ketones | Generally Tolerated | Ketone functionalities are typically compatible. |
| Alcohols | Variable | Free hydroxyl groups can be arylated themselves, competing with the intended nucleophile. Protection may be necessary depending on the desired outcome. |
| Phenols | Reactive | Phenols are excellent nucleophiles for O-arylation with diaryliodonium salts. nih.govrsc.org |
| Amines | Reactive | Primary and secondary amines are readily arylated. nih.gov |
| Carboxylic Acids | Variable | The acidic proton can interfere with the reaction, and the carboxylate can potentially act as a nucleophile. |
| Sulfonamides | Generally Tolerated | Sulfonamide groups are generally stable. |
| Boronic Acids/Esters | Variable | These can be sensitive to the reaction conditions and may participate in competing coupling reactions. |
| Alkenes/Alkynes | Generally Tolerated | Carbon-carbon multiple bonds are typically compatible, although some reactions involving them have been reported. |
It is important to note that the specific reaction conditions, including the solvent, base, and temperature, can significantly impact the tolerance of certain functional groups. Therefore, while the general trends observed for the diaryliodonium salt class are informative, empirical validation is crucial for any new substrate.
Catalytic and Stoichiometric Applications of Bis 4 Methylphenyl Iodanium Acetate in Organic Transformations
Role as a Photoinitiator in Polymerization Processes
Diaryliodonium salts are well-established photoinitiators, capable of generating reactive species upon exposure to ultraviolet (UV) light. This property is harnessed in both cationic and radical photopolymerization to cure monomers and oligomers in applications ranging from dental resins to 3D printing.
Cationic Photopolymerization
In cationic polymerization, diaryliodonium salts function as photoacid generators (PAGs). Upon irradiation with UV light, the compound undergoes irreversible photolysis, leading to the homolytic cleavage of a carbon-iodine bond. Subsequent reactions with solvent or monomer molecules result in the formation of a Brønsted acid. This photogenerated acid is the true initiating species, protonating a monomer and starting the cationic polymerization chain reaction.
The general mechanism for photoinitiation by a diaryliodonium salt (Ar₂I⁺X⁻) is as follows:
Photolysis: Ar₂I⁺X⁻ + hν → [Ar₂I⁺X⁻]*
Fragmentation: [Ar₂I⁺X⁻]* → ArI⁺• + Ar• + X⁻
Hydrogen Abstraction: ArI⁺• + R-H → ArI + H⁺ + R•
The resulting proton (H⁺), complexed with the counter-ion (X⁻), initiates the polymerization of monomers like epoxides, vinyl ethers, and styrenes. The efficiency of this process is dependent on the quantum yield of photolysis and the nature of the counter-ion. While salts with non-nucleophilic anions like hexafluorophosphate or tetrafluoroborate (B81430) are common for generating superacids that are highly effective at initiating polymerization, the principle remains applicable to other salts.
Radical Photopolymerization
Bis(4-methylphenyl)iodonium salts can also initiate or co-initiate free-radical photopolymerization. This is particularly prevalent in ternary photoinitiating systems, which are common in dental resin composites. In a typical system containing camphorquinone (CQ) as the photosensitizer and an amine co-initiator, the diaryliodonium salt acts as an electron and hydrogen acceptor.
The process can be summarized as:
CQ absorbs light and enters an excited state (CQ*).
The excited CQ* reacts with the amine to form an exciplex, which then generates an initiating radical.
The diaryliodonium salt intercepts an intermediate in this process, preventing back electron transfer and generating an additional aryl radical (Ar•).
Metal-Free Organic Transformations
The inherent reactivity of diaryliodonium salts allows them to be used as powerful arylating agents in the absence of transition metal catalysts. These transformations leverage the electrophilicity of the iodonium (B1229267) salt to facilitate reactions such as oxidative cyclizations and intramolecular rearrangements.
Oxidative Cyclization Reactions
Hypervalent iodine reagents are known to promote oxidative cyclization reactions. While specific examples detailing the use of Bis(4-methylphenyl)iodonium acetate (B1210297) for this purpose are not prevalent in the literature, the broader class of hypervalent iodine(III) compounds, such as iodobenzene diacetate, is used in combination with iodine to effect the oxidative cyclization of hydroxyalkyl-substituted spiroacetals to form bis-spiroacetals. This type of transformation proceeds through a radical pathway, where the hypervalent iodine compound acts as the oxidant. It is plausible that diaryliodonium salts could participate in similar oxidative processes, given their ability to act as oxidants in various contexts.
Intramolecular Rearrangements
Diaryliodonium salts bearing appropriately positioned functional groups can undergo intramolecular rearrangement reactions. A notable example is the rearrangement of ortho-hydroxy-substituted diaryliodonium salts to form ortho-iodo diaryl ethers. This transformation can proceed under thermal conditions or in the presence of a base. The reaction is believed to occur through a nucleophilic aromatic substitution (SNAr) pathway, where the hydroxyl group attacks the ipso-carbon of the other aryl ring, facilitated by the excellent leaving group ability of the iodoarene moiety. This provides a metal-free method for the synthesis of functionalized diaryl ethers.
Transition Metal-Catalyzed Reactions
Diaryliodonium salts are highly effective electrophilic arylating reagents in a wide array of transition metal-catalyzed cross-coupling reactions. They are often favored over aryl halides due to their higher reactivity, which can allow for milder reaction conditions and broader substrate scope. Palladium and copper are the most commonly used metals for these transformations.
The general catalytic cycle involves the oxidative addition of the diaryliodonium salt to a low-valent metal center (e.g., Pd(0) or Cu(I)) to generate a high-valent metal-aryl intermediate (e.g., Pd(II)-aryl or Cu(III)-aryl). This intermediate then participates in subsequent steps, such as transmetalation or reductive elimination, to form the desired carbon-carbon or carbon-heteroatom bond.
Research has demonstrated the utility of diaryliodonium salts in various palladium- and copper-catalyzed reactions, including:
C-H Arylation: The direct arylation of C-H bonds in heteroarenes like indoles, pyrroles, and benzothiazoles.
N-Arylation: The arylation of azoles and other nitrogen-containing heterocycles.
Alkene Arylation: The arylation of alkenes, which can proceed via mechanisms distinct from the classical Heck reaction.
The table below summarizes representative examples of transition metal-catalyzed reactions using diaryliodonium salts as the arylating agent. It is important to note that these examples often utilize salts with triflate or tetrafluoroborate anions, but illustrate the general reactivity of the diaryliodonium cation.
| Catalyst | Reaction Type | Substrate | Arylating Agent | Product | Yield (%) |
| Pd(OAc)₂ | C2-Arylation | N-H Indole | Phenyl(mesityl)iodonium triflate | 2-Phenylindole | ~30 |
| PdBr₂ | C2-Arylation | Benzothiazole | Diphenyliodonium (B167342) tetrafluoroborate | 2-Phenylbenzothiazole | High |
| Cu(OTf)₂ | N-Arylation | Imidazole | Aryl(mesityl)iodonium triflate | N-Arylimidazole | Good to Excellent |
| Cu(I) | Alkene Arylation | Styrene | Diphenyliodonium triflate | 1,2-Diphenylethanone | 81 |
This table presents data from various sources and is intended to be illustrative of the types of reactions possible. The specific conditions and yields may vary.
Palladium-Catalyzed Cross-Coupling Enhancements
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.net While aryl halides and triflates are conventional coupling partners, diaryliodonium salts, including bis(4-methylphenyl)iodanium acetate, offer a valuable alternative, often exhibiting enhanced reactivity and milder reaction conditions. These salts can participate in various palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Sonogashira-type couplings. mdpi.commdpi.com
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves the oxidative addition of an aryl electrophile to a Pd(0) species, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. beilstein-journals.org Diaryliodonium salts are known to readily undergo oxidative addition to Pd(0) complexes, often at lower temperatures than traditional aryl halides. researchgate.net This enhanced reactivity is attributed to the hypervalent nature of the iodine(III) center, which facilitates the cleavage of the carbon-iodine bond.
| Catalyst System | Substrate | Coupling Partner | Product | Yield (%) | Reference |
| Pd(OAc)₂ | Indole | Diphenyliodonium triflate | 2-Phenylindole | 85 | mdpi.com |
| Pd(OAc)₂ | Benzofuran | Diphenyliodonium triflate | 2-Phenylbenzofuran | 76 | mdpi.com |
| Pd(OAc)₂ / dppp | Benzothiazole | Diphenyliodonium triflate | 2-Phenylbenzothiazole | 82 | mdpi.com |
This table presents representative examples of palladium-catalyzed arylations using diaryliodonium salts, illustrating the general applicability of this class of reagents in cross-coupling reactions.
Copper-Catalyzed Arylations
Copper-catalyzed arylation reactions, particularly C-N and C-O bond-forming reactions, have gained prominence as a cost-effective and practical alternative to palladium-catalyzed methods. rsc.orgnih.gov Diaryliodonium salts, including this compound, have proven to be excellent arylating agents in these transformations. They are particularly effective for the N-arylation of amines, amides, and heterocycles, as well as the O-arylation of phenols and carboxylic acids.
The mechanism of copper-catalyzed arylations with diaryliodonium salts is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the oxidative addition of the diaryliodonium salt to a Cu(I) species, forming a Cu(III)-diaryl intermediate. Subsequent coordination of the nucleophile to the copper center, followed by reductive elimination, furnishes the arylated product and regenerates the active Cu(I) catalyst. nih.gov
Studies have demonstrated the high efficiency of copper catalysts, such as copper(I) iodide (CuI) or copper(I) acetate (CuOAc), in promoting these arylations. researchgate.net The reactions often proceed under mild conditions, at or near room temperature, and tolerate a wide range of functional groups. organic-chemistry.org This mildness makes them particularly suitable for the functionalization of sensitive substrates and complex molecules. For example, the copper-catalyzed N-arylation of α-amino amides with diaryliodonium salts has been achieved with high selectivity for the amino group. rsc.org
| Catalyst | Nucleophile | Arylating Agent | Product | Yield (%) | Reference |
| CuOAc | Glycine methyl ester | Diphenyliodonium triflate | N-Phenylglycine methyl ester | 92 | rsc.org |
| CuI | Benzimidazole | Diphenyliodonium triflate | 1-Phenylbenzimidazole | 88 | researchgate.net |
| CuCl | Diethyl phosphite | Diphenyliodonium triflate | Diethyl phenylphosphonate | 98 | organic-chemistry.org |
This table showcases examples of copper-catalyzed arylations of various nucleophiles using diaryliodonium salts, highlighting the versatility of this methodology.
Synergistic Catalysis with Lewis Acids (e.g., Boron compounds)
The concept of synergistic catalysis, where two or more catalysts work in concert to promote a transformation that is not efficiently achieved by either catalyst alone, is a powerful strategy in organic synthesis. While specific examples detailing the synergistic use of this compound with boron-based Lewis acids are not extensively documented, the inherent Lewis acidity of diaryliodonium salts themselves presents intriguing possibilities for synergistic activation. rsc.orgpdx.edu
Diaryliodonium salts can function as organic Lewis acid catalysts due to the electron-deficient nature of the iodine(III) center. rsc.orgacs.org This Lewis acidity allows them to activate substrates, particularly carbonyl compounds, towards nucleophilic attack. For instance, diaryliodonium salts have been shown to catalyze Mannich reactions by activating the imine component. rsc.org
In a synergistic scenario, a boron Lewis acid, such as B(C₆F₅)₃, could be employed to activate one component of a reaction, while the diaryliodonium salt acts as the arylating agent. rsc.org For example, in a conjugate addition reaction, the boron Lewis acid could coordinate to an α,β-unsaturated carbonyl compound, increasing its electrophilicity, while the diaryliodonium salt delivers the aryl group in a subsequent copper- or palladium-catalyzed step. The development of such synergistic systems holds significant promise for expanding the scope and efficiency of organic transformations.
| Catalyst(s) | Reaction Type | Substrates | Product | Role of Iodonium Salt |
| Diaryliodonium salt | Mannich reaction | Aldehyde, amine, ketone | β-Amino ketone | Lewis acid catalyst |
| B(C₆F₅)₃ | Deoxygenation | Carbonyl compound | Alkane | Lewis acid catalyst |
This table illustrates the potential roles of diaryliodonium salts and boron Lewis acids as catalysts, suggesting possibilities for synergistic applications.
Applications in Complex Molecule Synthesis
The mild reaction conditions, high functional group tolerance, and unique reactivity of diaryliodonium salts, including this compound, make them valuable tools in the synthesis of complex molecules, including natural products and their analogues. acs.orgrsc.org Their ability to participate in late-stage functionalization allows for the introduction of aryl moieties into intricate molecular scaffolds at advanced stages of a synthetic sequence, a strategy that is often challenging with traditional cross-coupling methods.
One notable application is in the construction of biaryl linkages, a common structural motif in many biologically active natural products. acs.org For instance, cyclic diaryliodonium salts have been employed in the enantioselective synthesis of axially chiral biaryls, which are key components of various ligands and pharmaceuticals. acs.org
Furthermore, copper-catalyzed arylation reactions using diaryliodonium salts have been successfully applied to the synthesis of complex heterocyclic systems. An enantioselective arylation-cyclization cascade reaction has been developed for the construction of pyrroloindolines, which are core structures in a variety of alkaloids. princeton.edu This method utilizes a chiral copper-bisoxazoline complex to control the stereochemistry of the newly formed stereocenter.
The application of diaryliodonium salts is not limited to the formation of C-C and C-N bonds. They have also been used in the synthesis of complex ethers and other heteroatom-containing molecules. The versatility of these reagents, coupled with their stability and ease of handling, ensures their continued importance in the field of complex molecule synthesis. unl.edu
| Synthetic Target | Key Reaction | Reagent | Significance | Reference |
| Axially chiral biaryls | Enantioselective ring opening | Cyclic diaryliodonium salt | Access to important chiral ligands and bioactive molecules. | acs.org |
| Pyrroloindoline alkaloids | Enantioselective arylation-cyclization | Diaryliodonium salt | Construction of complex alkaloid core structures. | princeton.edu |
| N-Arylacetamides | Copper-catalyzed amidation | Diaryliodonium salt | Synthesis of core structures in drugs and agrochemicals. | nih.gov |
This table provides examples of the application of diaryliodonium salts in the synthesis of complex and biologically relevant molecules.
Structure Reactivity Relationships and Design Principles for Bis 4 Methylphenyl Iodanium Acetate Derivatives
Influence of Aryl Substituents on Reactivity and Selectivity
The electronic properties of the substituents on the aryl rings of diaryliodonium salts play a pivotal role in determining the efficiency and selectivity of aryl transfer. In unsymmetrical diaryliodonium salts, the aryl group that is more electron-deficient is generally the one that is transferred to the nucleophile in metal-free reactions. pdx.eduacs.org This is attributed to the electron-withdrawing group enhancing the electrophilicity of the ipso-carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease the electrophilicity of the attached ipso-carbon, thus disfavoring its transfer.
For instance, in the arylation of various nucleophiles with unsymmetrical diaryliodonium salts, the presence of an electron-withdrawing group like a nitro group on one of the aryl rings leads to the preferential transfer of that aryl group. nih.gov Conversely, an electron-donating methoxy (B1213986) group will direct the transfer of the other, less electron-rich aryl group. pdx.edu
In the context of bis(4-methylphenyl)iodonium acetate (B1210297), the methyl groups are weakly electron-donating. When paired with a different, more electron-deficient aryl group, the 4-methylphenyl group would be expected to be the less readily transferred moiety. However, in symmetrical diaryliodonium salts like bis(4-methylphenyl)iodonium acetate, both aryl groups are electronically equivalent, leading to no inherent electronic preference for transfer.
The steric environment around the iodine center also significantly influences reactivity. Bulky ortho-substituents can hinder the approach of the nucleophile, affecting the rate of reaction. However, this steric hindrance can also be exploited to control selectivity, as discussed in the section on stereoelectronic effects.
| Diaryliodonium Salt | Nucleophile | Major Transferred Aryl Group | Selectivity Ratio (Major:Minor) | Reference |
|---|---|---|---|---|
| (4-Nitrophenyl)(phenyl)iodonium salt | Pyrazole | 4-Nitrophenyl | Exclusive | pdx.edu |
| (4-Methoxyphenyl)(phenyl)iodonium salt | Diethyl Malonate | Phenyl | 13:1 | pdx.edu |
| (Mesityl)(phenyl)iodonium salt | Amide | Mesityl | 4:1 | pdx.edu |
| (2-Methylphenyl)(phenyl)iodonium salt | [18F]Fluoride | 2-Methylphenyl | ~2.3:1 | researchgate.net |
Impact of the Acetate Counterion on Chemical Behavior
The counterion in a diaryliodonium salt is not merely a spectator; it can significantly influence the salt's physical properties, stability, and reactivity in arylation reactions. beilstein-journals.orgnih.gov The nature of the counterion can affect the solubility of the salt in different solvents and can also modulate the electrophilicity of the iodonium (B1229267) center.
The acetate counterion in bis(4-methylphenyl)iodonium acetate is of particular interest. Compared to more common non-nucleophilic counterions like triflate (OTf) or tetrafluoroborate (B81430) (BF₄), the acetate anion is more basic and can play a more active role in the reaction mechanism. For instance, in the borylation of diaryliodonium salts, the acetate counterion was found to be more effective than chloride, hexafluorophosphate, and trifluoromethanesulfonate. beilstein-journals.orgnih.gov
A study by Dohi and colleagues highlighted a synergistic effect between a 2,4,6-trimethoxyphenyl (TMP) "dummy" ligand and an acetate anion. nih.gov The ortho-methoxy groups of the TMP ligand are thought to coordinate to the iodine(III) center, which in turn increases the basicity of the acetate anion. This enhanced basicity facilitates the deprotonation of nucleophiles like phenols, leading to significantly higher yields in O-arylation reactions compared to other diaryliodonium salts. nih.gov
Furthermore, the Gaunt group demonstrated that a fluoride (B91410) counterion can actively participate in the reaction by activating a phenolic O-H bond, triggering electrophilic O-arylation under mild, transition-metal-free conditions. nih.gov This highlights the potential for the counterion to act as an internal base, a role that the acetate ion can also play, albeit to a different extent.
| Diaryliodonium Cation | Counterion | Reaction | Yield (%) | Reference |
|---|---|---|---|---|
| Diphenyliodonium (B167342) | Triflate | O-arylation of phenol (B47542) | No reaction | nih.gov |
| Diphenyliodonium | Fluoride | O-arylation of phenol | 18 | nih.gov |
| Aryl(TMP)iodonium | Acetate | O-arylation of phenol derivatives | Significantly higher yields | nih.gov |
| Diaryliodonium | Acetate | Borylation | More effective than Cl⁻, PF₆⁻, OTf⁻ | nih.gov |
Development of "Dummy Ligand" Strategies
A significant challenge in using unsymmetrical diaryliodonium salts is controlling which of the two aryl groups is transferred to the nucleophile. To address this, "dummy ligand" strategies have been developed. A dummy ligand is an aryl group that is designed to be non-transferable, thus ensuring the selective transfer of the desired aryl group. nih.gov
The most successful and widely used dummy ligands are highly electron-rich aryl groups, with the 2,4,6-trimethoxyphenyl (TMP) group being a preeminent example. nih.govthieme-connect.de The three electron-donating methoxy groups on the TMP ligand make the ipso-carbon significantly less electrophilic, thereby strongly disfavoring its transfer. thieme-connect.de This electronic deactivation is so effective that aryl(TMP)iodonium salts exhibit excellent selectivity for the transfer of the other aryl group across a wide range of nucleophiles and reaction conditions. thieme-connect.de
The use of a TMP dummy ligand not only ensures high selectivity but also improves the atom economy of the reaction by preventing the loss of a potentially valuable aryl group. This strategy is particularly advantageous when the aryl group to be transferred is complex or expensive to synthesize.
| Diaryliodonium Salt | Nucleophile | Product | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Phenyl(TMP)iodonium salt | Phenol | Diphenyl ether | 85 | Exclusive phenyl transfer | thieme-connect.de |
| Phenyl(TMP)iodonium salt | Aniline | Diphenylamine | 72 | Exclusive phenyl transfer | thieme-connect.de |
| Phenyl(TMP)iodonium salt | Diethyl malonate | Diethyl phenylmalonate | 44 | Exclusive phenyl transfer | thieme-connect.de |
Stereoelectronic Effects on Aryl Transfer Efficiency
The efficiency and selectivity of aryl transfer from diaryliodonium salts are profoundly influenced by a combination of steric and electronic effects, collectively known as stereoelectronic effects. These effects dictate which aryl group is preferentially transferred, especially in unsymmetrical diaryliodonium salts.
Electronic Effects: As previously discussed, the electronic nature of the substituents on the aryl rings is a primary determinant of selectivity in metal-free arylations. The more electron-deficient aryl group is typically transferred due to the increased electrophilicity of its ipso-carbon. pdx.eduacs.org
Steric Effects (The "Ortho Effect"): In many cases, steric hindrance can override electronic effects. The "ortho effect" describes the phenomenon where an aryl group bearing a substituent at the ortho position is preferentially transferred, even if it is more electron-rich than the other aryl group. pdx.edusu.se This is often observed with nucleophiles such as phenols and amides. pdx.edu The rationale for this effect is thought to be the relief of steric strain in the transition state leading to the transfer of the ortho-substituted aryl group.
The "Anti-Ortho Effect": Interestingly, the opposite trend, termed the "anti-ortho effect," has been observed with certain nucleophiles, such as malonates. nih.gov In these cases, the less sterically hindered aryl group is transferred, even if it is more electron-rich. This highlights that the nature of the nucleophile is a critical factor in determining the operative stereoelectronic effects.
The interplay of these effects can be complex and is highly dependent on the specific diaryliodonium salt, the nucleophile, and the reaction conditions. For bis(4-methylphenyl)iodonium acetate, being a symmetrical salt, these selective transfer issues are not internally relevant. However, when it is used to generate an unsymmetrical intermediate in situ, or when designing related unsymmetrical reagents, a thorough understanding of these stereoelectronic principles is essential for predicting and controlling the reaction outcome.
| Effect | Favored Aryl Group for Transfer | Commonly Observed With Nucleophiles | Example Salt (Major Transferred Group) | Reference |
|---|---|---|---|---|
| Electronic | More electron-deficient | Most nucleophiles (in absence of strong steric effects) | (4-NO₂Ph)(Ph)I⁺ (4-NO₂Ph) | pdx.edu |
| Ortho Effect | More sterically hindered (ortho-substituted) | Phenols, Amides | (Mesityl)(Ph)I⁺ (Mesityl) | pdx.edu |
| Anti-Ortho Effect | Less sterically hindered | Malonates | (Mesityl)(Ph)I⁺ (Phenyl) | nih.gov |
Computational and Theoretical Investigations of Bis 4 Methylphenyl Iodanium Acetate Reactivity
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) has become an invaluable tool for mapping the potential energy surfaces of reactions involving diaryliodonium salts. While specific DFT studies exclusively on bis(4-methylphenyl)iodonium acetate (B1210297) are not extensively documented in publicly available literature, the reaction pathways of the bis(4-methylphenyl)iodonium cation have been investigated, providing a strong basis for understanding its reactivity.
The photolysis of diaryliodonium salts, for instance, is known to proceed through two primary pathways: heterolytic and homolytic cleavage of the carbon-iodine bond. acs.orgacs.org DFT calculations help to determine the energetic feasibility of each pathway.
Heterolytic Cleavage: This pathway leads to the formation of a tolyl cation and 4-iodotoluene (B166478).
Homolytic Cleavage: This pathway results in a tolyl radical and a 4-iodotoluene radical cation. acs.org
Studies have shown that direct photolysis tends to favor the heterolytic pathway, while triplet sensitization promotes homolytic cleavage. acs.org DFT calculations on related diaryliodonium systems, such as diphenyliodonium (B167342) salts, have been employed to calculate the free energy changes (ΔG°) for reactions, supporting proposed mechanisms. For example, in a photoredox catalytic system, DFT calculations predicted a negative free energy of reaction, indicating a thermodynamically favorable process for the generation of phenyl radicals. acs.org These computational approaches are directly applicable to understanding the arylation reactions of bis(4-methylphenyl)iodonium acetate.
Molecular Orbital Analysis of Iodine-Carbon Bonding
The nature of the bonding in diaryliodonium salts is a key determinant of their reactivity. Molecular orbital (MO) analysis, often performed in conjunction with DFT calculations, provides a detailed picture of the electronic structure. The bonding in these hypervalent iodine compounds is often described by the three-center, four-electron (3c-4e) model. rsc.org
Computational studies on diaryliodonium cations reveal the composition of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and localizations of these orbitals are critical for predicting reactivity. For instance, the LUMO is often localized on the iodine atom and the ipso-carbons of the aryl rings, making them susceptible to nucleophilic attack.
DFT calculations have been used to determine the HOMO-LUMO gaps of various diaryliodonium salts. acs.org A smaller HOMO-LUMO gap generally suggests higher reactivity. The table below, derived from studies on related compounds, illustrates the typical energy ranges of FMOs.
| Compound/Cation | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Diphenyliodonium | -9.8 | -4.5 | 5.3 |
| Phenyl Diazonium | -10.2 | -5.8 | 4.4 |
| Triphenylsulfonium | -9.2 | -3.2 | 6.0 |
This table presents representative data for related aryl onium salts to illustrate the general electronic structure; specific values for bis(4-methylphenyl)iodonium acetate may vary.
Furthermore, MO analysis of the bis(4-methylphenyl)iodonium cation has been conducted in the context of its use in photopolymerization. rsc.org These studies utilize DFT with basis sets like LANL2DZ for the iodine atom to model the molecular orbitals involved in electronic transitions. rsc.org
Energetic Landscape and Transition State Characterization
Understanding the energetic landscape of a reaction is fundamental to predicting its kinetics and mechanism. Computational chemistry allows for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states.
For diaryliodonium salts, the triplet state energies are of significant interest, especially in photochemically induced reactions. DFT calculations have been used to estimate the triplet energies (ET) of various aryl onium salts. The triplet energy of the diphenyliodonium cation has been calculated to be around 64.3 kcal/mol. acs.org This value is comparable to that of other photosensitizers and is a key parameter in predicting the efficiency of energy transfer processes.
| Cation | Calculated Triplet Energy (ET) (kcal/mol) |
| Diphenyliodonium | 64.3 |
| Phenyl Diazonium | 61.8 |
| Triphenylsulfonium | ~75 |
This table shows calculated triplet energies for related onium cations, providing an estimate for the energetic properties of the bis(4-methylphenyl)iodonium cation. acs.org
While specific transition state structures and energies for reactions of bis(4-methylphenyl)iodonium acetate are not readily found in the literature, DFT has been widely used to characterize transition states in arylation reactions involving other diaryliodonium salts. These calculations are essential for explaining observed selectivities, such as why one aryl group is preferentially transferred over another in unsymmetrical diaryliodonium reagents. researchgate.net
Prediction of Reactivity and Selectivity Profiles
A major goal of computational studies is to predict the reactivity and selectivity of chemical reactions, which can guide experimental work and the design of new reagents. For diaryliodonium salts, DFT calculations have been successfully used to predict the chemoselectivity of arylation reactions with various nucleophiles. researchgate.net
These predictive models often correlate calculated properties, such as the partial charges on the ipso-carbons or the energies of transition states for competing pathways, with experimentally observed product ratios. For example, in unsymmetrical diaryliodonium salts, the aryl group that is more electron-deficient is often preferentially transferred to the nucleophile. Computational models can quantify these electronic differences and thus predict the major product.
In the context of bis(4-methylphenyl)iodonium salts, computational studies can be used to understand their reactivity in applications like polymerization. For instance, the efficiency of these salts as photoinitiators can be rationalized by calculating the thermodynamics of the electron transfer steps involved in the generation of initiating radicals. acs.orgbris.ac.uk The cleavage selectivity and photochemical reactivity of new iodonium (B1229267) salts are also areas where theoretical calculations provide valuable predictive insights. researchgate.net
Environmental and Sustainability Aspects of Bis 4 Methylphenyl Iodanium Acetate Chemistry
Comparison with Traditional Heavy Metal Reagents
A significant driver for the adoption of diaryliodonium salts in organic synthesis is their favorable environmental profile compared to many traditional heavy metal-based reagents. su.se Compounds based on metals such as palladium, platinum, lead, and mercury have long been mainstays in cross-coupling and oxidation reactions; however, their toxicity, cost, and the potential for contamination of final products, particularly in the pharmaceutical industry, are serious drawbacks. su.seumn.edu
Iodine, in contrast, is a more environmentally friendly and relatively inexpensive element. arkat-usa.org Hypervalent iodine compounds are considered non-toxic and present a reduced risk to the environment and researchers. su.seumn.edu This makes them attractive substitutes for reactions traditionally catalyzed by heavy metals. umn.edu The reactivity of hypervalent iodine compounds often mirrors that of transition metal derivatives, proceeding through similar mechanistic pathways like oxidative addition, ligand exchange, and reductive elimination, thus allowing them to replace their more toxic counterparts without a complete overhaul of synthetic strategy. arkat-usa.org
Table 1: Qualitative Comparison of Arylating Agents
| Feature | Bis(4-methylphenyl)iodanium Acetate (B1210297) (Hypervalent Iodine) | Traditional Heavy Metal Reagents (e.g., Pd, Pt, Pb, Hg) |
| Toxicity | Low, considered non-toxic su.se | High, poses significant environmental and health hazards umn.edu |
| Cost | Relatively inexpensive element (Iodine) arkat-usa.org | Often expensive, especially noble metals like Pd and Pt arkat-usa.org |
| Environmental Impact | More benign, less hazardous waste arkat-usa.orgumn.edu | Toxic waste streams, potential for bioaccumulation |
| Industrial Application | Growing use, especially where metal contamination is a concern su.se | Widespread, but with increasing regulatory scrutiny |
Atom Economy and Reaction Efficiency Considerations
Atom economy, a core principle of green chemistry, evaluates how many atoms from the reactants are incorporated into the final desired product. researchgate.net This is a significant challenge for diaryliodonium salts like Bis(4-methylphenyl)iodanium acetate in standard arylation reactions. acs.org Typically, only one of the two aryl groups (the p-tolyl group in this case) is transferred to the substrate, while the other is lost as a stoichiometric iodoarene byproduct (iodotoluene). acs.orgd-nb.info This inherent inefficiency limits the theoretical atom economy. For instance, in many reactions, nearly half the mass of the diaryliodonium salt becomes waste. acs.org
However, significant research has focused on overcoming this limitation. acs.orgd-nb.info Innovative strategies have been developed to utilize both aryl groups from the iodonium (B1229267) salt, dramatically improving the atom economy. These include:
Tandem Reactions: Copper-catalyzed tandem C–H/N–H arylation of indoles allows for the incorporation of both aryl groups from the diaryliodonium salt into the product in a single operation. acs.org
Domino Protocols: A one-pot domino N-arylation protocol using copper catalysis can generate triarylamines from anilines, again using both aryl groups of the reagent. researchgate.net
Iodine Incorporation: In some reaction designs, the iodine atom itself is incorporated into the final product, leading to a substantial increase in atom economy and yielding versatile intermediates for further transformations. d-nb.info
Table 2: Atom Economy in Different Arylation Strategies
| Reaction Type | Reactant(s) | Product(s) | Atom Economy | Reference |
| Standard Mono-arylation | Diaryliodonium Salt + Nucleophile | Arylated Nucleophile + Iodoarene | Low (~25-45%) d-nb.info | d-nb.info |
| Palladium-Catalyzed Boron Coupling | Diaryliodonium Salt + Sodium Tetraphenylborate | Biphenyl | High (57% for Ar=Ph) | d-nb.info |
| Tandem C-H/N-H Arylation of Indoles | Diaryliodonium Salt + Indole | 1,3-Diarylindole | Significantly Improved acs.org | acs.org |
| Intramolecular Arylation (Imidazolyl Betaine) | Intramolecular Diaryliodonium Salt | Cyclic Arylated Product | High (82% for Ar=Ph, R=H) | d-nb.info |
Solvent Selection and Waste Minimization in Synthetic Protocols
The principles of green chemistry extend to the entire synthetic process, where solvent choice and waste generation are critical factors. Solvents account for a large portion of the mass in a typical chemical reaction and contribute significantly to its environmental impact. researchgate.netresearchgate.net The development of protocols using more sustainable solvents is a key area of research. For diaryliodonium salts, syntheses have been developed in greener solvents like ethyl acetate, which is a more environmentally friendly option than traditional chlorinated solvents like dichloromethane. umn.edursc.org Other research highlights the potential of bio-based solvents like anisole (B1667542) and glycerol, which are non-toxic, biodegradable, and can be derived from renewable resources. semanticscholar.org
Waste minimization is intrinsically linked to atom economy but also involves process optimization. Key strategies include:
One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for intermediate workups and purification, thereby minimizing solvent use and waste generation. rsc.org Scalable one-pot routes to diaryliodonium salts have been developed with impressively low E-factors (a metric measuring the mass of waste per unit of product). rsc.org
Recyclable Reagents: To combat the issue of iodoarene byproducts, researchers have developed polymer-supported and fluorous hypervalent iodine reagents. nsf.govresearchgate.netumn.edu These systems allow for the easy separation of the reagent and the recycling of the iodoarene precursor after the reaction, significantly reducing waste. nsf.govresearchgate.net
Energy Efficiency in Reaction Activation (e.g., Photoredox, Microwave)
The energy required to initiate and sustain a chemical reaction is another crucial aspect of its sustainability. Modern synthetic methods aim to reduce energy consumption by using alternative activation techniques that are more efficient than conventional heating.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can dramatically reduce reaction times and improve yields. ejbps.comoatext.com In many cases, this technique allows for reactions to be run under solvent-free conditions, further boosting their green credentials. oatext.comnih.gov For instance, a microwave-assisted Yamamoto coupling to produce poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) reduced the reaction time from over 24 hours with conventional heating to just 30 minutes. researchgate.net Such dramatic time savings translate directly to significant energy savings. nih.govresearchgate.net
Photoredox and Electrochemical Catalysis: These methods provide highly efficient, low-energy pathways for generating reactive species.
Photoredox catalysis uses light to initiate chemical transformations, often under very mild conditions. acs.org
Electrochemical synthesis replaces hazardous and wasteful chemical oxidants with electricity to generate hypervalent iodine reagents from iodoarenes. researchgate.netnih.gov This method is not only cleaner but can also be performed in flow systems, allowing for the safe, on-demand generation of otherwise unstable reagents. researchgate.net Furthermore, progress has been made in using O2 as the terminal oxidant for generating hypervalent iodine reagents, mimicking highly efficient biological oxidation processes. nsf.govresearchgate.net
These advanced activation methods represent a significant step towards more energy-efficient and sustainable chemistry involving this compound and related compounds.
Future Perspectives and Emerging Research Avenues for Bis 4 Methylphenyl Iodanium Acetate
Exploration of Novel Synthetic Transformations
The utility of bis(4-methylphenyl)iodanium acetate (B1210297) and its analogues extends beyond simple arylations, with researchers actively exploring their application in more complex and atom-economical transformations. A significant area of development is in tandem or domino reactions, where multiple bond-forming events occur in a single pot.
One notable advancement is the copper-catalyzed tandem C-H/N-H arylation of indoles using diaryliodonium salts. This methodology allows for the incorporation of both aryl groups from the iodonium (B1229267) salt, thereby improving atom economy. acs.org The process demonstrates the versatility of copper catalysis in activating both C-H and N-H bonds in a sequential manner to construct complex heterocyclic scaffolds. acs.org
Another innovative application is the palladium-catalyzed direct β-arylation of ketones. nih.gov This approach utilizes diaryliodonium salts as both the oxidant and the aryl source, merging ketone dehydrogenation and conjugate addition in a redox-neutral tandem process. This method is advantageous as it avoids the need for stoichiometric heavy metal oxidants and is tolerant to air and moisture. nih.gov
Table 1: Examples of Novel Synthetic Transformations with Diaryliodonium Salts
| Transformation | Catalyst System | Key Features | Reference |
| Tandem C-H/N-H Arylation of Indoles | Copper Catalyst | Atom-economical, incorporates both aryl groups. | acs.org |
| Direct β-Arylation of Ketones | Palladium/bis-N-tosylsulfilimine | Redox-neutral, avoids stoichiometric heavy metals, air and moisture tolerant. | nih.gov |
| Selective β-Arylation of Oxime Ethers | Palladium Catalyst | Direct late-stage C(sp³)–H functionalization of complex molecules. | rsc.org |
Development of Asymmetric Catalytic Systems
A significant frontier in the application of bis(4-methylphenyl)iodanium acetate is the development of asymmetric catalytic systems to achieve enantioselective arylations. This research is crucial for the synthesis of chiral molecules, which are of paramount importance in the pharmaceutical and agrochemical industries.
One promising strategy involves the use of chiral copper(II)-bisoxazoline complexes. These catalysts have been shown to facilitate the enantioselective arylation of a variety of nucleophiles, including allylic amides and secondary phosphine (B1218219) oxides, with diaryliodonium salts. nih.govacs.orgacs.org The electronic properties of the diaryliodonium salt can influence the regioselectivity of the arylation, allowing for the synthesis of different chiral products from the same starting materials. nih.govacs.org
Chiral phosphoric acids have also emerged as powerful organocatalysts for enantioselective transformations involving diaryliodonium salts. These Brønsted acids can activate substrates through hydrogen bonding and ion-pairing interactions, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.gov While direct applications with this compound are still emerging, the synthesis of chiral, unsymmetrical diaryliodonium salts, where one aryl group acts as a chiral ligand, has been shown to induce asymmetry in the α-arylation of ketones. diva-portal.org This approach combines the benefits of a chiral auxiliary with the convenience of a recyclable reagent. diva-portal.org
Table 2: Asymmetric Catalytic Systems Utilizing Diaryliodonium Salts
| Catalytic System | Type of Transformation | Enantioselectivity | Reference |
| Copper(II)-bisoxazoline | Arylation of allylic amides | High (e.g., up to 45% ee for oxazines) | nih.govacs.org |
| Copper(II)-bisoxazoline | Arylation of secondary phosphine oxides | High | acs.orgnih.gov |
| Chiral Phosphoric Acid | α-Arylation of ketones with chiral diaryliodonium salts | Moderate to High | diva-portal.org |
Expansion into Flow Chemistry and Continuous Processing
The translation of batch reactions into continuous flow processes offers significant advantages in terms of safety, scalability, and efficiency. Research into the use of this compound and related compounds in flow chemistry is a rapidly growing area.
The synthesis of diaryliodonium triflates has been successfully demonstrated in a continuous-flow system, allowing for the safe and scalable production of these valuable reagents with short residence times. nih.govnih.gov This approach mitigates the risks associated with highly exothermic batch reactions. nih.gov Furthermore, microfluidic reactors have proven effective for optimizing the conditions of radiofluorination reactions using diaryliodonium salts as precursors, enabling high radiochemical yields with small amounts of precursor in short reaction times. snmjournals.org
The application of diaryliodonium salts in N- and O-arylation reactions has also been adapted to continuous flow, significantly reducing reaction times compared to batch conditions. For instance, a reaction that required 24 hours in batch could be completed in 80 minutes in a flow system. Further refinement, using a copper coil as both the reactor and the catalyst, enabled the reaction to proceed at room temperature.
Integration with Other Green Chemistry Technologies
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being integrated with the use of diaryliodonium salts. Photoredox catalysis, in particular, has emerged as a powerful and sustainable method for activating these reagents.
Visible-light photoredox catalysis can generate reactive intermediates from diaryliodonium salts under mild conditions, avoiding the need for high temperatures or harsh reagents. nih.govyoutube.comacs.org This strategy aligns with the green chemistry principle of energy efficiency, as it utilizes light as a renewable energy source. nih.gov The combination of photoredox catalysis with mechanochemistry, using techniques like resonant acoustic mixing, offers a scalable and solvent-minimized approach for cross-coupling reactions, further enhancing the green credentials of these transformations. nih.gov
Microwave-assisted synthesis is another green technology being explored in conjunction with diaryliodonium salts. Microwave heating can significantly shorten reaction times and improve yields in various synthetic transformations. diva-portal.org
Advanced Characterization Techniques for In-Situ Mechanistic Probing
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Advanced in-situ characterization techniques are being employed to probe these reactions in real-time.
Operando spectroscopy, which combines spectroscopic measurements with simultaneous monitoring of catalytic activity, is a powerful tool for studying the dynamic nature of catalysts under reaction conditions. ornl.gov Techniques like operando Raman spectroscopy can provide valuable information about the structure of the catalyst and adsorbed species during the reaction. ornl.gov
In-situ Fourier-transform infrared (FTIR) spectroscopy has been used to monitor the formation of diazonium salts and their subsequent reactions, providing insights into reaction kinetics and the identification of intermediates. mdpi.com Similarly, in-situ NMR spectroscopy allows for the real-time tracking of reactants, products, and intermediates, which is invaluable for elucidating reaction pathways. technical-issues.comresearchgate.net Computational methods, such as Density Functional Theory (DFT), are also being used in conjunction with experimental data to model reaction intermediates and transition states, providing a more complete picture of the reaction mechanism. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing Bis(4-methylphenyl)iodanium acetate, and how do they address purity and structural confirmation?
- Methodological Answer : Gas chromatography (GC) with purity thresholds (>97.0%) is typically employed for initial purity assessment, as seen in standardized protocols for structurally similar iodonium salts . Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for structural elucidation, focusing on aromatic proton environments and acetate group integration. High-resolution mass spectrometry (HRMS) further confirms molecular weight and ion fragmentation patterns. Cross-validate results using multiple techniques to resolve ambiguities, such as distinguishing between isomeric byproducts .
Q. How should researchers design a safe laboratory protocol for handling this compound?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans (e.g., courses below 698 require 100% safety exam compliance) . Key steps include:
- Use fume hoods for synthesis and purification to mitigate inhalation risks.
- Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
- Implement spill kits with inert adsorbents (e.g., vermiculite) and wear nitrile gloves to avoid dermal exposure.
- Monitor stability via periodic GC analysis to detect degradation products.
Q. What foundational synthetic routes are reported for aryl iodonium salts like this compound?
- Methodological Answer : Common methods include:
- Electrophilic iodination : Reacting 4-methylbenzene derivatives with iodine monochloride (ICl) in acetic acid, followed by anion exchange to acetate .
- Oxidative coupling : Using hypervalent iodine precursors (e.g., (diacetoxyiodo)benzene) with aryl substrates, optimized via pH control (pH 4–6) to minimize byproducts.
- Yield Optimization : Track reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., 1.2:1 iodide-to-aryl ratio) to enhance efficiency .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for this compound synthesis?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. For example:
- Simulate iodine(III)-to-iodine(I) redox pathways to predict optimal oxidants.
- Use ICReDD’s reaction path search algorithms to narrow experimental parameters (e.g., solvent polarity, temperature) and reduce trial-and-error cycles by ~40% .
- Validate computational predictions with small-scale experiments (e.g., 5g batches) before scaling .
Q. What statistical approaches resolve contradictions in experimental data for aryl iodonium salt reactivity studies?
- Methodological Answer : Apply factorial design to isolate variables (e.g., temperature, catalyst loading) and identify interactions. For example:
- Use a 2 factorial design to test 4 variables (16 experiments), followed by ANOVA to determine significance (p < 0.05).
- Address outliers via Grubbs’ test and recalibrate instruments if deviations exceed ±5% .
- Orthogonal design (e.g., Taguchi method) optimizes multifactor systems (e.g., solvent selection, reaction time) while minimizing resource use .
Q. How do electronic and steric effects of the 4-methylphenyl group influence the acetate anion’s nucleophilicity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Measure Hammett substituent constants (σ) to correlate methyl group electron-donating effects with reaction rates. Compare activation energies (via Arrhenius plots) for acetate displacement in SN2 vs. radical pathways.
- Steric Effects : Perform X-ray crystallography to analyze molecular packing and quantify torsional angles between aryl rings and the iodonium center. Use DFT to model steric hindrance on transition state geometries .
Q. What methodologies validate the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min increments to identify decomposition thresholds.
- Photolytic Stability : Expose samples to UV-Vis light (λ = 254–365 nm) and monitor iodonium degradation via iodometric titration.
- Hydrolytic Stability : Test aqueous solubility at pH 3–10, using LC-MS to detect hydrolysis products (e.g., 4-methylphenyliodide) .
Data Management & Reporting
Q. How should researchers structure raw data and processed results in publications to ensure reproducibility?
- Methodological Answer :
- Raw Data : Append full GC/MS chromatograms, NMR spectra (with integration values), and crystallographic CIF files.
- Processed Data : Include tables of kinetic rate constants (k) with standard deviations and regression models (e.g., Arrhenius equations).
- Uncertainty Analysis : Report confidence intervals (±95%) for yield calculations and detail instrument calibration protocols .
Q. What strategies reconcile discrepancies between computational predictions and experimental outcomes for iodonium salt reactivity?
- Methodological Answer :
- Error Source Identification : Compare solvent effects in simulations (implicit vs. explicit solvation models) with experimental dielectric constants.
- Sensitivity Analysis : Vary DFT functionals (e.g., B3LYP vs. M06-2X) to assess energy profile robustness.
- Post-Hoc Adjustments : Incorporate entropy corrections (e.g., Eyring equation) if experimental activation energies deviate by >10 kJ/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
